REACTION_SMILES
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[Br:13][CH2:14][c:15]1[cH:16][cH:17][c:18]([CH2:21][Br:22])[cH:19][cH:20]1.[C:23](=[O:24])([O-:25])[O-:26].[CH3:30][C:31](=[O:32])[CH3:33].[Cl:1][c:2]1[c:3]([OH:12])[c:4]([C:9]([CH3:10])=[O:11])[cH:5][cH:6][c:7]1[OH:8].[ClH:29].[K+:27].[K+:28]>>[Cl:1][c:2]1[c:3]([OH:12])[c:4]([C:9]([CH3:10])=[O:11])[cH:5][cH:6][c:7]1[O:8][CH2:21][c:18]1[cH:17][cH:16][c:15]([CH2:14][Br:13])[cH:20][cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccc(CBr)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccc(O)c(Cl)c1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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CC(=O)c1ccc(OCc2ccc(CBr)cc2)c(Cl)c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |